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Compound of Interest

Compound Name: 2-Furoylacetonitrile

Cat. No.: B032225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Furoylacetonitrile (CAS No. 31909-58-7), a valuable building block in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the available ¹H and ¹³C NMR data for 2-Furoylacetonitrile.

¹H NMR Data
Experimental ¹H NMR data for 2-Furoylacetonitrile is not readily available in the public

domain. However, analysis of a structurally similar compound, 2-acetylfuran, provides insight

into the expected chemical shifts and coupling patterns for the furan ring protons.[1] The

methylene protons adjacent to the carbonyl and nitrile groups in 2-Furoylacetonitrile are

expected to appear as a singlet in a region typical for such electron-withdrawing environments.

Reference Data for a Similar Compound (2-Acetylfuran in CDCl₃ at 90 MHz):[1]

7.61-7.58 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen and the acetyl

group.
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7.21-7.17 ppm (m, 1H): Proton on the carbon adjacent to the acetyl group.

6.57-6.51 ppm (m, 1H): Proton on the carbon beta to the ring oxygen.

It is important to note that the chemical shifts for 2-Furoylacetonitrile will differ due to the

influence of the acetonitrile group.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Atom Chemical Shift (ppm)

Carbonyl (C=O) ~185-195

Furan C2 (C-C=O) ~150-155

Furan C5 (C-O) ~145-150

Furan C3 ~115-120

Furan C4 ~110-115

Methylene (-CH₂-) ~30-40

Nitrile (-C≡N) ~115-120

Note: The specific chemical shifts for 2-

Furoylacetonitrile are available on SpectraBase

and are predicted based on the structure.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like 2-
Furoylacetonitrile is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of 2-Furoylacetonitrile.[2]
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[2]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3]

The solution height in the NMR tube should be approximately 4-5 cm.[3]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.[2]

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition

parameters.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 2-Furoylacetonitrile has been recorded using a Bruker Tensor 27 FT-IR

spectrometer with the KBr pellet technique.[4] The key absorption peaks are summarized in the

table below.
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3100-3000 Medium
Aromatic C-H stretch (furan

ring)[5]

~2260-2240 Sharp, Medium C≡N stretch (nitrile)[6]

~1680-1660 Strong C=O stretch (ketone)[6][7]

~1600-1450 Medium-Weak C=C stretch (furan ring)[5]

~1300-1000 Strong C-O stretch (furan ring)[6]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

In an agate mortar, grind 1-2 mg of 2-Furoylacetonitrile into a fine powder.[8]

Add approximately 100-200 mg of the dry KBr to the mortar.[8]

Gently but thoroughly mix the sample and KBR by grinding until a homogeneous mixture

is obtained.[9]

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[9]

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the IR spectrum of the sample.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectral Data
The mass spectrum of 2-Furoylacetonitrile has been obtained using Gas Chromatography-

Mass Spectrometry (GC-MS).[4] The key fragmentation data is presented below.

m/z Relative Intensity (%)
Possible Fragment

Assignment

135 Moderate [M]⁺ (Molecular Ion)[4]

95 High
[M - C₂H₂O]⁺ or [Furoyl

cation]⁺[4]

67 Low [C₄H₃O]⁺

39 High [C₃H₃]⁺[4]

Experimental Protocol for GC-MS
A general procedure for the GC-MS analysis of a solid organic compound is as follows:

Sample Preparation:

Prepare a dilute solution of 2-Furoylacetonitrile (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.[10]

Filter the solution if any particulate matter is present.
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Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

The sample is vaporized and separated based on its components' boiling points and

interactions with the GC column's stationary phase.[11]

The separated components elute from the column and enter the mass spectrometer.

In the ion source of the mass spectrometer, the molecules are ionized (e.g., by electron

impact).

The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Furoylacetonitrile.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification of
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NMR Spectroscopy
(¹H & ¹³C)
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Click to download full resolution via product page

A general workflow for the spectroscopic analysis of 2-Furoylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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